5-(2-Methylphenyl)nicotinic acid
Overview
Description
5-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinic acid, where the nicotinic acid core is substituted with a 2-methylphenyl group at the 5-position
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of receptors and enzymes in the body . These targets play crucial roles in metabolic processes, including lipid metabolism and redox reactions .
Mode of Action
Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes participate in vital redox reactions as electron donors or acceptors .
Biochemical Pathways
It is metabolized into nicotinamide, nicotinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . These metabolites participate in various biochemical pathways, influencing cellular metabolism and energy production .
Pharmacokinetics
Nicotinic acid is rapidly absorbed and metabolized, with a half-life of about 20 to 45 minutes
Result of Action
Nicotinic acid, a structurally similar compound, has been shown to influence cellular metabolism, redox balance, and energy production
Action Environment
Research on nicotinic acid suggests that its availability can impact redox cofactor metabolism during alcoholic fermentation . This suggests that the availability of 5-(2-Methylphenyl)nicotinic acid in the environment could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid and its derivatives, including 5-(2-Methylphenyl)nicotinic acid, are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that nicotinic acid and its derivatives can have significant effects on cellular function. For example, nicotinic acid and extended-release nicotinic acid are potent lipid-modifying agents with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that nicotinic acid and its derivatives can have significant effects at the molecular level. For example, nicotinic acid and extended-release nicotinic acid are potent lipid-modifying agents, suggesting that they may interact with enzymes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that nicotinic acid and its derivatives can have significant effects over time. For example, nicotinic acid has been shown to induce insulin resistance due to excess reactive oxygen species and methyl depletion .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that nicotinic acid and its derivatives can have significant effects at different dosages. For example, in dairy cows, changes in NAD, NADP and the NAD:NADP ratio were observed in response to niacin administration .
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as nicotinic acid, given that it is a derivative of this compound. Nicotinic acid is a precursor of the secondary pyridine metabolites, which are involved in various metabolic pathways .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)nicotinic acid typically involves the reaction of 2-methylphenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylate salts, while reduction of the aromatic ring can produce dihydro derivatives.
Scientific Research Applications
5-(2-Methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2-Methylpicolinic Acid: A similar compound with a methyl group at the 2-position of the pyridine ring.
5-Ethyl-2-Methylpyridine: Another derivative used in the industrial production of nicotinic acid
Uniqueness
5-(2-Methylphenyl)nicotinic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKSAQEXFTVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602481 | |
Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-51-5 | |
Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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